5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide
Description
5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide is a heterocyclic compound featuring dual 5-nitrofuran carboxamide groups linked through a bis-thiazole scaffold. Its molecular formula is C₁₃H₈N₄O₄S, with a molecular weight of 316.29 g/mol . The bis-thiazole core contributes rigidity and may facilitate interactions with biological targets, such as enzymes in anaerobic organisms .
Properties
IUPAC Name |
5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N6O8S2/c23-13(9-1-3-11(29-9)21(25)26)19-15-17-7(5-31-15)8-6-32-16(18-8)20-14(24)10-2-4-12(30-10)22(27)28/h1-6H,(H,17,19,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSHVQGBKVNVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide involves several steps, including nitration, amination, and cyclization reactions. One common method involves the nitration of furan derivatives using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran compound is then subjected to further reactions to introduce the thiazole rings and amide groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, which may have varying biological activities.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of nitrofuran compounds exhibit significant antimicrobial properties against a range of pathogens.
Case Study: Antibacterial Efficacy
A study highlighted the antibacterial activity of nitrofuran derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . The mechanism involves the reduction of the nitro group to form active metabolites that disrupt bacterial cell function.
Table 1: Antibacterial Activity of 5-Nitrofuran Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Nitro-N-{...} | S. aureus | 4.0 | |
| 5-Nitro-N-{...} | E. coli | 8.0 | |
| 5-Nitro-N-{...} | A. niger | 6.0 |
Antifungal Properties
The compound also exhibits antifungal activity, particularly against Candida albicans. Its effectiveness is attributed to the structural features that enhance membrane permeability and induce oxidative stress within fungal cells .
Case Study: Antifungal Activity
In vitro tests showed that derivatives containing the nitrofuran moiety significantly inhibited the growth of various fungal strains. The presence of electron-withdrawing groups was found to enhance this activity, highlighting the importance of structural modifications in drug design .
Anticancer Potential
Emerging studies suggest that 5-nitro derivatives may possess anticancer properties, particularly against breast cancer cell lines.
Case Study: Anticancer Activity
A recent investigation reported that a related compound exhibited IC50 values of 1.9 µM against MDA-MB-231 human breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics . The mechanism involves apoptosis induction through oxidative stress pathways.
Table 2: Anticancer Activity Data
Mechanism of Action
The mechanism of action of 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide involves its interaction with various molecular targets and pathways. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins . This multi-targeted approach makes it effective against a wide range of microorganisms and reduces the likelihood of resistance development.
Comparison with Similar Compounds
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
N-cyclohexyl-5-nitrofuran-2-carboxamide
- Structure : Simplified analogue with a cyclohexyl group instead of the bis-thiazole scaffold.
- Synthesis : Yield 42% via coupling of 5-nitrofuran-2-carboxylic acid with cyclohexylamine .
- Properties : Lower molecular weight (254.24 g/mol ) improves solubility but reduces target specificity compared to the bis-thiazole compound .
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Structure : Bromine replaces the nitro group on the furan ring.
- Impact : Bromine’s steric bulk and weaker electron-withdrawing effects may reduce reactivity compared to nitro-substituted analogues .
Physicochemical Properties
| Property | Target Compound | Nitrothiophene Analogue | Quinoxaline Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 316.29 | 413.39 | ~350 (estimated) |
| LogP (Predicted) | ~2.1 | ~3.5 | ~2.8 |
| Hydrogen Bond Donors | 4 | 3 | 4 |
The target compound’s lower LogP compared to nitrothiophene analogues suggests improved aqueous solubility, which may enhance bioavailability.
Key Research Findings
Dual Nitro Groups : The presence of two nitro groups may amplify redox cycling and oxidative stress in target organisms, but could also increase toxicity risks .
Synthetic Challenges : Multi-step syntheses (e.g., sequential amide couplings) result in moderate yields (~40–50%), highlighting a need for optimized protocols .
Biological Activity
5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide is a complex organic compound notable for its unique structural features, including multiple heterocycles such as furan and thiazole rings. These structural elements contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H8N6O8S2
- Molecular Weight : 476.39 g/mol
- CAS Number : 476643-46-6
The presence of nitro groups in the furan moiety enhances the compound's reactivity and biological properties, which are critical for its potential therapeutic applications .
Antimicrobial Activity
Research indicates that compounds similar to 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains are promising, suggesting potential use in treating bacterial infections .
Anticancer Activity
The compound's structural characteristics may also confer anticancer properties. Preliminary studies have indicated that derivatives of nitrofuran can inhibit cancer cell proliferation:
- Case Study : A related nitrofuran compound demonstrated an IC50 value of 1.9 µM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity . This suggests that 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide could exhibit similar effects.
The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes. For example:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism . This dual action enhances their therapeutic potential.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-Nitrofuran | Structure | Antimicrobial |
| 1-Amino-4-nitrothiazole | Structure | Antiparasitic |
| Thiazole Derivatives | Structure | Antimicrobial and anticancer |
The unique combination of furan and thiazole rings along with a nitro group distinguishes 5-nitro-N-{4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}furan-2-carboxamide from simpler derivatives, enhancing its reactivity and biological activity.
Q & A
Q. Critical Parameters :
- Solvent Choice : Pyridine or DMF enhances reactivity for amidation but requires post-reaction neutralization to isolate products .
- Catalyst : DMAP improves acylation efficiency in sterically hindered environments .
- Purification : Column chromatography (silica gel) and recrystallization (methanol/water) are critical for removing nitro-containing byproducts .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) when characterizing this compound?
Advanced Research Focus
Contradictions often arise from tautomerism in thiazole rings or nitro group orientation. Methodological strategies include:
- 2D NMR (HSQC, HMBC) : Resolves ambiguity in proton-carbon correlations, particularly for distinguishing thiazole C-H signals from nitro-furan protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula despite isobaric interference from nitro groups (e.g., [M+H]+ calculated for C₁₄H₈N₄O₆S₂: 411.9912) .
- X-ray Crystallography : Provides definitive proof of regiochemistry, as seen in related nitrothiazole derivatives where hydrogen bonding (N–H···N/O) stabilizes crystal packing .
What in vitro methodologies are employed to assess the antimicrobial efficacy of this compound, and how do structural modifications influence activity?
Advanced Research Focus
Methods :
Q. Structure-Activity Insights :
- Nitro Group Position : 5-Nitrofuran derivatives exhibit enhanced activity against anaerobic pathogens due to redox cycling mechanisms .
- Thiazole Substitution : Electron-withdrawing groups (e.g., -CF₃) at the thiazole 4-position improve membrane penetration but may reduce solubility .
What computational approaches are used to predict the binding affinity of this compound to target enzymes, and how do these correlate with experimental bioactivity data?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Models interactions with pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic microbes. Key interactions include hydrogen bonding with thiazole NH and nitro O atoms .
- DFT Calculations : Predicts electrostatic potential surfaces to identify nucleophilic/electrophilic regions, guiding functional group modifications .
- MD Simulations : Assesses stability of ligand-enzyme complexes over 100 ns, correlating RMSD values with IC₅₀ data from enzyme inhibition assays .
What safety protocols are essential when handling this compound, considering its nitro and thiazole functional groups?
Q. Basic Research Focus
- Explosivity Risk : Nitro groups necessitate small-scale reactions (<1 g) in spark-free environments with blast shields .
- Toxicity Mitigation : Use of fume hoods, nitrile gloves, and PPE to prevent skin contact with thiazole intermediates, which may exhibit mutagenic potential .
- Waste Disposal : Neutralization of nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
How do intermolecular interactions in the solid state influence the compound’s stability and bioavailability?
Q. Advanced Research Focus
- Hydrogen Bonding : Centrosymmetric dimers formed via N–H···N/O interactions (e.g., N1–H1···N2, 2.02 Å) enhance crystalline stability but may reduce dissolution rates .
- π-π Stacking : Parallel displacement of aromatic rings (thiazole-furan) contributes to poor aqueous solubility, necessitating co-crystallization with cyclodextrins for formulation .
What strategies are recommended for scaling up synthesis while maintaining regiochemical purity?
Q. Advanced Research Focus
- Flow Chemistry : Minimizes exothermic risks in nitro group reactions and improves mixing for multi-step sequences .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent over-functionalization of thiazole rings .
- Design of Experiments (DoE) : Optimizes temperature, stoichiometry, and catalyst loading to suppress side products (e.g., dimerization of nitro-furans) .
How does the compound’s electronic structure influence its spectroscopic and reactivity profiles?
Q. Advanced Research Focus
- UV-Vis Spectroscopy : Nitro groups induce a λₘₐₓ shift (~320 nm) due to n→π* transitions, with solvatochromic effects in polar solvents .
- Electrochemical Behavior : Cyclic voltammetry reveals irreversible reduction peaks at -0.8 V (vs. Ag/AgCl), correlating with nitro-to-amine conversion under biological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
